[5-Chloro-2-(propylsulfonyl)phenyl]amine
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Overview
Description
[5-Chloro-2-(propylsulfonyl)phenyl]amine is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of aniline, where the phenyl ring is substituted with a chlorine atom at the 5-position and a propylsulfonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(propylsulfonyl)phenyl]amine typically involves the following steps:
Nitration: The starting material, chlorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Sulfonylation: The amine group is then reacted with propylsulfonyl chloride in the presence of a base like pyridine to introduce the propylsulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[5-Chloro-2-(propylsulfonyl)phenyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(propylsulfonyl)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propylsulfonyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[5-Chloro-2-(methylsulfonyl)phenyl]amine: Similar structure but with a methylsulfonyl group instead of propylsulfonyl.
[5-Chloro-2-(ethylsulfonyl)phenyl]amine: Similar structure but with an ethylsulfonyl group instead of propylsulfonyl.
Uniqueness:
- The propylsulfonyl group in [5-Chloro-2-(propylsulfonyl)phenyl]amine provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its methyl and ethyl analogs, potentially offering different biological activities and applications.
Properties
IUPAC Name |
5-chloro-2-propylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-5-14(12,13)9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIVYYDFGMSPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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